molecular formula C9H13N B14389306 Cyclopentanecarbonitrile, 3-(1-methylethylidene)- CAS No. 89683-72-7

Cyclopentanecarbonitrile, 3-(1-methylethylidene)-

Cat. No.: B14389306
CAS No.: 89683-72-7
M. Wt: 135.21 g/mol
InChI Key: SZIUIOJLCALYSZ-UHFFFAOYSA-N
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Description

Cyclopentanecarbonitrile, 3-(1-methylethylidene)- is an organic compound with the molecular formula C9H13N and a molecular weight of 135.21 g/mol It is a nitrile derivative of cyclopentane, characterized by the presence of a cyano group (-CN) attached to the cyclopentane ring and a methylethylidene substituent at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarbonitrile, 3-(1-methylethylidene)- can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentanone with an appropriate nitrile source under basic conditions. The reaction typically proceeds via the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired nitrile compound .

Industrial Production Methods

In industrial settings, the production of cyclopentanecarbonitrile, 3-(1-methylethylidene)- may involve large-scale nitrile synthesis processes. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbonitrile, 3-(1-methylethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclopentanecarbonitrile, 3-(1-methylethylidene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentanecarbonitrile, 3-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as a substrate for nitrile-hydrolyzing enzymes, leading to the formation of corresponding amides or acids. These reactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentanecarbonitrile, 3-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylethylidene group at the 3-position influences its behavior in chemical reactions and its interactions with biological systems .

Properties

CAS No.

89683-72-7

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

IUPAC Name

3-propan-2-ylidenecyclopentane-1-carbonitrile

InChI

InChI=1S/C9H13N/c1-7(2)9-4-3-8(5-9)6-10/h8H,3-5H2,1-2H3

InChI Key

SZIUIOJLCALYSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CCC(C1)C#N)C

Origin of Product

United States

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